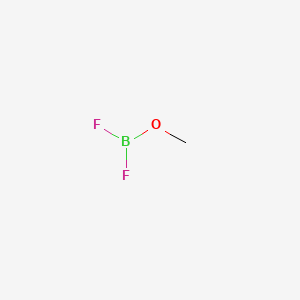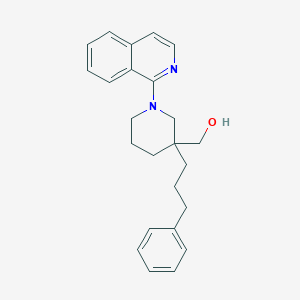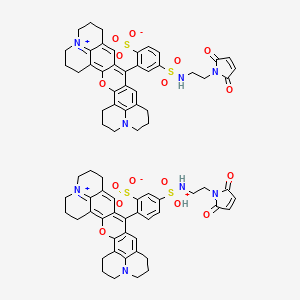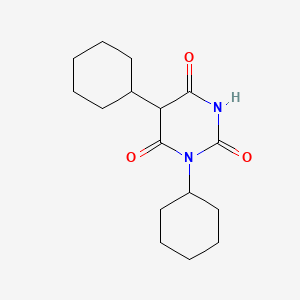
1,5-Dicyclohexylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dicyclohexylbarbituric acid is a derivative of barbituric acid, characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the barbituric acid core.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dicyclohexylbarbituric acid can be synthesized through the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid as a solvent and acetic anhydride as a dehydrating agent. The reaction is carried out by heating the mixture and then adding diacetyl oxide, followed by refluxing with dehydrated alcohol to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.
化学反应分析
Types of Reactions
1,5-Dicyclohexylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule .
科学研究应用
1,5-Dicyclohexylbarbituric acid has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,5-Dicyclohexylbarbituric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its effects on angiogenesis and tumor growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the activity of hypoxia-inducible factor 1 (HIF-1) and its interaction with p300 .
相似化合物的比较
Similar Compounds
1,3-Dicyclohexylbarbituric acid: Similar in structure but with different substitution patterns.
Barbituric acid: The parent compound with a simpler structure.
1,5-Dimethylbarbituric acid: Another derivative with methyl groups instead of cyclohexyl groups.
Uniqueness
1,5-Dicyclohexylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit angiogenesis and tumor growth sets it apart from other barbituric acid derivatives .
属性
CAS 编号 |
846-26-4 |
|---|---|
分子式 |
C16H24N2O3 |
分子量 |
292.37 g/mol |
IUPAC 名称 |
1,5-dicyclohexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H24N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,17,19,21) |
InChI 键 |
BEZDXMRCBXXCJG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2C(=O)NC(=O)N(C2=O)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


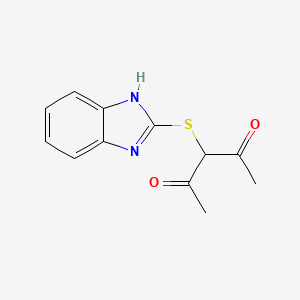
![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)
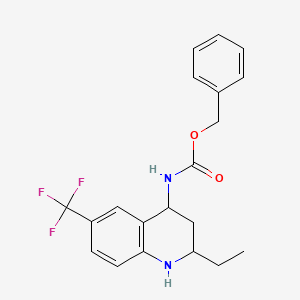
![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)
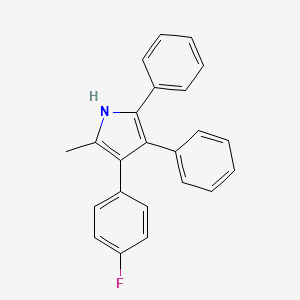
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
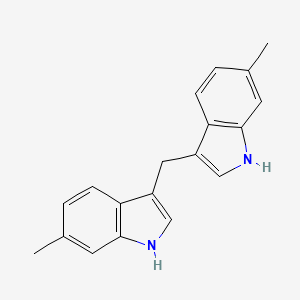
![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)
